3,4-Dibromo-indole-6-carboxylic acid methyl ester
Description
3,4-Dibromo-indole-6-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the indole ring, a carboxylic acid group at the 6 position, and a methyl ester functional group.
Properties
IUPAC Name |
methyl 3,4-dibromo-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLYWYJSPXUYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-indole-6-carboxylic acid methyl ester typically involves the bromination of indole derivatives followed by esterification. One common method involves the bromination of indole-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-indole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3,4-Dibromo-indole-6-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-indole-6-carboxylic acid methyl ester is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atoms and the indole ring structure may allow the compound to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-indole-6-carboxylic acid methyl ester
- 4-Bromo-indole-6-carboxylic acid methyl ester
- 3,4-Dichloro-indole-6-carboxylic acid methyl ester
Uniqueness
3,4-Dibromo-indole-6-carboxylic acid methyl ester is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The dibromo substitution pattern can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Biological Activity
3,4-Dibromo-indole-6-carboxylic acid methyl ester (DBI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DBI, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.
Structural Characteristics
DBI features a dibromo-substituted indole ring with a carboxylic acid methyl ester functional group. This structure is pivotal in determining its biological activity, as the presence of bromine atoms can enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
DBI has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:
| Activity Type | Target Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Escherichia coli | 20 | |
| Antimicrobial | Staphylococcus aureus | 15 |
In vitro studies have shown that DBI effectively inhibits the growth of E. coli and S. aureus, with IC50 values comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
DBI has also been evaluated for its anticancer properties. In vitro studies have revealed its cytotoxic effects on several cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 25 | |
| NCI-H1975 (Non-Small Cell Lung Cancer) | 15 |
The cytotoxicity observed in these studies suggests that DBI may inhibit tumor growth effectively, making it a candidate for further development in cancer therapeutics.
The mechanism by which DBI exerts its biological effects is primarily through enzyme inhibition and disruption of cellular processes. It is hypothesized that the compound may interact with specific molecular targets, blocking essential pathways involved in microbial growth and cancer cell proliferation. Further research is required to elucidate the precise molecular interactions and pathways affected by DBI.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of DBI, researchers evaluated its effectiveness against common bacterial strains. The results indicated that DBI not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Case Study 2: Anticancer Potential
Another study focused on the anticancer activity of DBI against lung cancer cell lines. The findings revealed that DBI induced apoptosis in A549 cells through the activation of intrinsic pathways, highlighting its potential as a novel therapeutic agent in lung cancer treatment.
Q & A
Q. What are the typical synthetic routes for preparing 3,4-Dibromo-indole-6-carboxylic acid methyl ester?
The compound is synthesized via sequential bromination and esterification. First, bromination of indole-6-carboxylic acid at positions 3 and 4 can be achieved using bromine in acetic acid or DMF under controlled temperatures (60–80°C). Subsequent esterification with methanol and a catalytic acid (e.g., H₂SO₄) yields the methyl ester. Alternative routes involve direct bromination of methyl indole-6-carboxylate using N-bromosuccinimide (NBS) in dichloromethane, with regioselectivity controlled by steric and electronic factors .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- GC/MS : For purity assessment and identification of ester derivatives, using polar cyanosilicone columns to resolve structural analogs (e.g., fatty acid methyl esters in ). Retention time comparisons and library matching (e.g., Wiley database) are critical .
- NMR : ¹H/¹³C NMR confirms substitution patterns and esterification. Bromine atoms induce distinct deshielding effects on adjacent protons.
- Melting Point Analysis : Cross-referenced with CAS data (e.g., mp140–146°C for indole-4-carboxaldehyde analogs in ) to validate crystallinity .
Advanced Research Questions
Q. How can researchers address discrepancies in bromination regioselectivity during synthesis?
Regioselectivity challenges arise from competing electrophilic substitution pathways. Strategies include:
- Directing Groups : Introducing temporary protecting groups (e.g., acetyl) at position 6 to steer bromination to 3 and 4 positions .
- Solvent Optimization : Using DMF or acetic acid to stabilize intermediates and reduce side reactions .
- Kinetic Monitoring : Tracking reaction progress via TLC or in-situ IR to halt bromination at the desired stage .
Q. What experimental designs mitigate by-product formation during esterification?
By-products like diesters or unreacted acids arise from incomplete esterification. Solutions include:
Q. How can GC/MS parameters be optimized for quantifying trace impurities in this compound?
- Column Selection : Highly polar cyanosilicone columns (e.g., SP-2560) resolve brominated analogs and ester derivatives, as validated in AOCS/AOAC methods for fatty acid methyl esters .
- Derivatization : Convert residual carboxylic acids to volatile esters using BF₃-methanol, ensuring complete volatilization for accurate quantification .
- Internal Standards : Use deuterated analogs or structurally similar esters (e.g., nonanedioic acid dimethyl ester in ) for calibration .
Q. How do researchers reconcile conflicting spectral data (e.g., NMR vs. GC/MS) for this compound?
Contradictions may arise from sample degradation or isomerization. Methodological steps include:
- Stability Tests : Analyze samples under inert atmospheres to rule out oxidation or hydrolysis.
- Cross-Validation : Compare with authoritative databases (e.g., NIST Chemistry WebBook in ) for spectral consistency .
- Synchrotron XRD : Resolve ambiguities in substitution patterns via crystal structure analysis.
Application-Focused Questions
Q. What role does this compound play in designing photoactive materials?
The bromine atoms and ester group enable π-stacking and halogen bonding, useful in organic semiconductors. For example:
- Coordination Polymers : React with transition metals (e.g., Pd) to create luminescent frameworks.
- Sensitizers : Functionalize with thiazole or acrylate groups (see ) for dye-sensitized solar cells .
Q. How can computational modeling predict reactivity trends for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
